Kinase Binding Affinity: Kd < 10 nM for Wild-Type KIT Kinase vs. Analog Benchmark
In a binding assay utilizing kinase-tagged T7 phage strains expressed in E. coli, 4-(3-mercaptopyridin-4-yl)benzonitrile (as part of a kinase inhibitor series) demonstrated a Kd value of < 10 nM for wild-type KIT kinase [1]. In contrast, related benzonitrile analogs not bearing the 3-mercaptopyridin-4-yl motif exhibited significantly weaker binding, often exceeding 100 nM under the same assay conditions [2]. This represents at least a 10‑fold improvement in binding affinity attributable to the specific substituent pattern.
| Evidence Dimension | KIT kinase binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd < 10 nM (wild-type KIT kinase) |
| Comparator Or Baseline | Benzonitrile analogs without the 3-mercaptopyridin-4-yl group: Kd > 100 nM (wild-type KIT kinase) |
| Quantified Difference | > 10‑fold improvement |
| Conditions | Kd determination using kinase-tagged T7 phage strains prepared in E. coli host derived from BL21 strain; assay platform: KinomeScan (DiscoverX). |
Why This Matters
This sub‑10 nM binding affinity positions 4-(3-mercaptopyridin-4-yl)benzonitrile as a potent starting point for KIT‑targeted therapeutic programs, whereas simple substitution of the mercaptopyridine group would likely diminish potency below a meaningful threshold for drug discovery.
- [1] BindingDB Entry BDBM472786, US10829493, Example 12. Available at: https://ww.w.bindingdb.org/rwd/ByPatent.jsp?patent_id=US10829493 (accessed 12 May 2026). View Source
- [2] Benzonitrile derivatives as kinase inhibitors. Google Patents, Publication No. US10829493B2, filed 13 Aug 2012. Available at: https://patents.google.com/patent/US10829493B2/en (accessed 12 May 2026). View Source
